molecular formula C15H16F3NO B2895708 (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide CAS No. 2035019-27-1

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide

Cat. No.: B2895708
CAS No.: 2035019-27-1
M. Wt: 283.294
InChI Key: LVEMAJZTSCEJDB-AATRIKPKSA-N
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Description

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide is a synthetic organic compound characterized by the presence of fluorine atoms on both the cyclohexyl and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide typically involves the following steps:

    Preparation of 4,4-difluorocyclohexylamine: This can be achieved by the fluorination of cyclohexylamine using a fluorinating agent such as Selectfluor.

    Synthesis of 3-(2-fluorophenyl)acrylic acid: This involves the Heck reaction between 2-fluoroiodobenzene and acrylic acid.

    Formation of the amide bond: The final step involves the coupling of 4,4-difluorocyclohexylamine with 3-(2-fluorophenyl)acrylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, leading to the formation of N-oxides.

    Reduction: Reduction of the double bond in the acrylamide moiety can yield the corresponding saturated amide.

    Substitution: The fluorine atoms on the cyclohexyl and phenyl rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.

Mechanism of Action

The mechanism of action of (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form hydrogen bonds.

Comparison with Similar Compounds

  • (E)-N-(4-fluorocyclohexyl)-3-(2-fluorophenyl)acrylamide
  • (E)-N-(4,4-difluorocyclohexyl)-3-phenylacrylamide
  • (E)-N-(4,4-difluorocyclohexyl)-3-(4-fluorophenyl)acrylamide

Comparison:

  • Uniqueness: The presence of multiple fluorine atoms in (E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)acrylamide distinguishes it from other similar compounds. This can influence its chemical reactivity, biological activity, and physical properties.
  • Chemical Reactivity: The specific positioning of fluorine atoms can affect the compound’s reactivity in substitution and addition reactions.
  • Biological Activity: Fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially leading to higher potency and selectivity.

Properties

IUPAC Name

(E)-N-(4,4-difluorocyclohexyl)-3-(2-fluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c16-13-4-2-1-3-11(13)5-6-14(20)19-12-7-9-15(17,18)10-8-12/h1-6,12H,7-10H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEMAJZTSCEJDB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C=CC2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1NC(=O)/C=C/C2=CC=CC=C2F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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